3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester
CAS No.:
Cat. No.: VC18035271
Molecular Formula: C14H16BF2NO3
Molecular Weight: 295.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BF2NO3 |
|---|---|
| Molecular Weight | 295.09 g/mol |
| IUPAC Name | 3,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one |
| Standard InChI | InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-9-10(7-8)18-11(19)14(9,16)17/h5-7H,1-4H3,(H,18,19) |
| Standard InChI Key | AJBQYKMLKOPVPK-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a 3,3-difluoro-2-oxoindoline core substituted at the 6-position with a pinacol boronate ester. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid functionality, mitigating premature hydrolysis or protodeboronation. Key physicochemical properties include a predicted boiling point of , density of , and a pKa of .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 295.09 g/mol |
| Boiling Point | |
| Density | |
| pKa |
The electron-withdrawing fluorine atoms at the 3-position and the electron-deficient oxoindoline ring influence the compound’s reactivity, particularly in electrophilic substitution reactions .
Synthesis and Preparation
Synthesis typically begins with 3,3-difluoro-2-oxoindoline, which undergoes borylation at the 6-position. Pinacol ester formation is achieved via reaction with pinacol () under acidic or dehydrating conditions, yielding the stabilized boronate.
The pinacol ester’s stability simplifies handling and storage compared to free boronic acids, which are prone to dimerization and degradation.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This compound is a key substrate in Suzuki-Miyaura reactions, facilitating carbon-carbon bond formation between aryl halides and boronic esters. The reaction employs palladium catalysts under mild conditions, enabling access to biaryl structures prevalent in pharmaceuticals and materials science .
Mechanistic Overview:
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Oxidative Addition: Pd(0) inserts into the aryl halide bond.
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Transmetallation: Boronate transfers the aryl group to Pd(II).
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Reductive Elimination: Pd(0) regenerates, releasing the biaryl product.
Transition-Metal-Free Borylation
Stability and Protodeboronation Kinetics
Protodeboronation, the replacement of boron with hydrogen, is a critical degradation pathway. Pinacol esters suppress this reaction by approximately two orders of magnitude compared to free boronic acids.
Table 2: Comparative Protodeboronation Rates
| Compound | Relative Rate (k, s⁻¹) |
|---|---|
| 3,3-Difluoro-2-oxoindoline-6-boronic acid | |
| Pinacol Ester Derivative |
The fluorine substituents further enhance stability by withdrawing electron density, reducing nucleophilic attack at the boron center.
Comparison with Structural Analogues
| Feature | Target Compound | Analogue |
|---|---|---|
| Core Structure | Difluoro-oxoindoline | Difluoro-hydroxymethylphenyl |
| Functional Group | Boronic Acid Pinacol Ester | Boronic Acid Pinacol Ester |
| Solubility | Moderate in Organic Solvents | High in Polar Solvents |
Research Findings and Future Directions
Recent studies highlight the compound’s efficacy in synthesizing fluorinated heterocycles, which are pivotal in drug discovery for their metabolic stability and bioavailability . Kinetic studies underscore its resilience in aqueous media, supporting its use in biphasic reaction systems. Future research should explore:
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Catalyst Optimization: Enhancing Pd-catalyst turnover in Suzuki-Miyaura reactions.
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Novel Coupling Partners: Expanding substrate scope to include alkenes and alkynes.
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Biological Applications: Investigating fluorinated indoline derivatives as kinase inhibitors or imaging agents.
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